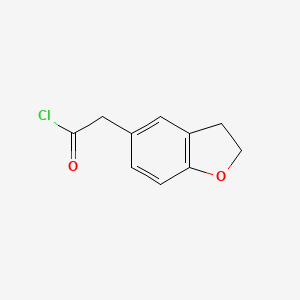

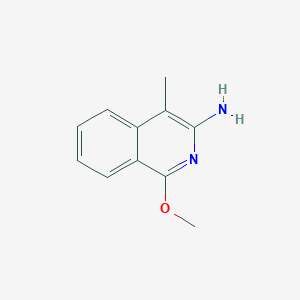

2-乙氧基-4-氟苯甲醛

描述

Synthesis Analysis

The synthesis of related compounds involves various methods such as nucleophilic aromatic substitution, Knoevenagel condensation, and reactions with different reagents and catalysts. For instance, the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was achieved by Knoevenagel condensation of 4-fluorobenzaldehyde and ethyl acetoacetate . Similarly, the synthesis of 4-[18F]fluoroguaiacol was performed starting from 2-methoxy-4-nitrobenzaldehyde, using nucleophilic aromatic substitution followed by Baeyer-Villiger oxidation . These methods could potentially be adapted for the synthesis of 2-Ethoxy-4-fluorobenzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Ethoxy-4-fluorobenzaldehyde has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was confirmed by X-ray diffraction studies . The structure of the title compound crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond. These findings suggest that 2-Ethoxy-4-fluorobenzaldehyde could also be characterized using similar techniques to determine its molecular conformation and crystal system.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, including condensation to form Schiff bases and complexation with metals. The title compound in paper was synthesized by the reaction of a triazole derivative with 2-fluorobenzaldehyde, indicating that 2-Ethoxy-4-fluorobenzaldehyde could also participate in similar condensation reactions to form new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-4-fluorobenzaldehyde can be inferred from the properties of similar compounds. For instance, the solubility, fluorescence, and binding properties of the condensation product of 4-methoxybenzaldehyde and ethylenediamine were studied, showing an enhancement in fluorescence intensity upon interaction with Ce3+ . This suggests that 2-Ethoxy-4-fluorobenzaldehyde may also exhibit specific interactions with metal ions, which could be explored for sensor applications.

科学研究应用

放射合成和生物分布

- 在放射合成中的应用:2-乙氧基-4-氟苯甲醛已被用于合成新型含氟醛基的前体基团。这些基团在正电子发射断层扫描(PET)成像中对定量受体成像至关重要(Glaser et al., 2008)。

化合物合成

- 甲基-4-溴-2-甲氧基苯甲酸酯的合成:该化合物是从4-溴-2-氟甲苯合成的,涉及一系列反应,包括水解和酯化,展示了2-乙氧基-4-氟苯甲醛在复杂化学合成中的多功能性(Chen Bing-he, 2008)。

肽标记的前体基团

- 巯基反应性前体基团:在开发用于标记含半胱氨酸的肽和蛋白质的巯基反应性前体基团时,2-乙氧基-4-氟苯甲醛在促进高效标记方面发挥作用(Wuest et al., 2008)。

单体的合成和表征

- 聚酰亚甲基的制备:从2-乙氧基-4-氟苯甲醛合成的双醛单体已被用于制备电导性聚酰亚甲基。这些发现在聚合物科学和材料工程领域具有重要意义(Hafeez et al., 2019)。

抗氧化活性研究

- 衍生物的抗氧化活性:研究已探讨从2-乙氧基-4-氟苯甲醛合成噻唑啉-4-酮衍生物,评估它们作为抗氧化剂的潜力(El Nezhawy et al., 2009)。

合成方法的改进

- 提高关键中间体的合成:改进了某些中间体的合成方法,如用于罗格列酮制造的中间体,展示了2-乙氧基-4-氟苯甲醛在制药制造中的作用(Xu Yun-gen, 2005)。

氟苯甲醛合成研究

- 合成技术的进展:该化合物已成为研究氟苯甲醛合成的焦点,这是各种化工行业中重要的中间体(Qin Hai-fang, 2009)。

理论研究

- 席夫碱分析:从2-乙氧基-4-氟苯甲醛衍生的席夫碱的理论研究提供了有关它们的化学结构和性质的见解(Ruan Min, 2008)。

氢键研究

- C-H...O 氢键:研究液态2-乙氧基-4-氟苯甲醛中的C-H...O 氢键有助于更好地理解这些相互作用,在各种化学过程中至关重要(Ribeiro-Claro et al., 2002)。

安全和危害

The safety information for 2-Ethoxy-4-fluorobenzaldehyde indicates that it is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

属性

IUPAC Name |

2-ethoxy-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNWRNDORVJZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-fluorobenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。